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Compound of Interest

4-Acetyl-3,5-dimethyl-1H-pyrrole-
Compound Name:
2-carboxylic acid

Cat. No.: B183289

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetyl-3,5-dimethyl-1H-
pyrrole-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of 4-Acetyl-3,5-dimethyl-
1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest to the
pharmaceutical and chemical synthesis sectors. The pyrrole scaffold is a privileged structure in
medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This
document moves beyond a simple statement of molecular weight to deliver an in-depth
examination of its core physicochemical properties, methods for its experimental verification,
and its practical implications for researchers, scientists, and drug development professionals.
We will explore the critical distinction between molar mass and monoisotopic mass, detail
protocols for identity confirmation via mass spectrometry, and discuss the compound's role as a
versatile synthetic building block. Safety and handling protocols are also provided to ensure its
effective and safe utilization in a laboratory setting.

Introduction to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-
carboxylic Acid

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative
featuring three key functional groups that dictate its chemical reactivity and utility: a central
pyrrole ring, a carboxylic acid at the 2-position, and an acetyl group at the 4-position. This
specific arrangement of functional groups makes it a valuable precursor in organic synthesis
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and a point of interest for medicinal chemistry.[3] The pyrrole ring is a fundamental component
of many approved drugs, highlighting the importance of understanding the properties of its
derivatives.[2] The presence of both an electron-withdrawing acetyl group and a carboxylic acid
function enhances its versatility for creating diverse chemical libraries for biological screening.

[3]

Core Physicochemical and Structural Properties

The foundational data for any chemical compound begins with its precise molecular formula
and weight. These values are paramount for all quantitative work, from reaction stoichiometry
to analytical characterization.

Molecular Formula, Weight, and Mass

A critical distinction for the modern researcher is between molecular weight (or molar mass)
and monoisotopic mass.

e Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's atoms
based on the natural isotopic abundance of each element. It is the value used for
macroscopic laboratory work, such as weighing out a substance for a reaction. The
molecular weight of this compound is 181.19 g/mol .[3][4]

o Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most
abundant isotope of each constituent element (e.g., 12C, 1H, 14N, 1°0). This value is
indispensable for high-resolution mass spectrometry (HRMS), where it is used to confirm the
elemental composition of a molecule with high precision. The calculated monoisotopic mass
is 181.0739 Da.[4][5]

The primary physicochemical properties are summarized in the table below.
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Property Value Source
Molecular Formula CoH11NO3 [31[4]
Molecular Weight 181.19 g/mol [3114]
Monoisotopic Mass 181.0739 Da [41[5]
CAS Number 2386-28-9 [31[4]
Appearance Powder

Melting Point 205-207 °C [61[7]

4-acetyl-3,5-dimethyl-1H-
IUPAC Name ] ) [4]
pyrrole-2-carboxylic acid

SMILES g;)()l:C(NC(:C1C(:O)C)C)C(: S

SQFWNYAZHOVSPA-
InChl Key [31[4]
UHFFFAOYSA-N

Experimental Verification of Molecular Identity

While databases provide theoretical values, rigorous scientific practice demands experimental
verification. Confirming the molecular weight and structure is a foundational step in any
research pipeline to ensure the integrity of all subsequent data.

Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the
elemental composition and, by extension, the molecular weight of a compound. An
Electrospray lonization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass
analyzer is standard.
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Caption: Workflow for the verification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

¢ Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable
solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.
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e Working Solution: Perform a serial dilution of the stock solution with an appropriate solvent
system for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion
mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of 1-10
png/mL.

e Analysis: Infuse the working solution directly into the ESI source or inject it via an LC system.

o Data Interpretation: In positive ion mode, the expected primary ion is the protonated
molecule [M+H]* at m/z 182.0812. In negative ion mode, the deprotonated molecule [M-H]~
at m/z 180.0666 should be observed. A mass accuracy of <5 ppm between the observed and
theoretical monoisotopic mass is required for confident identification.

Spectroscopic Confirmation of Structure

Confirming the molecular weight is necessary but insufficient for complete identification. The
connectivity of the atoms must be verified. Spectroscopic methods like Nuclear Magnetic
Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm
the molecular structure.

e 1H NMR: Should reveal distinct signals corresponding to the N-H proton of the pyrrole, the
two methyl groups attached to the ring, the acetyl methyl group, and the carboxylic acid
proton.

e 13C NMR: Will show nine distinct carbon signals, including the characteristic carbonyl
carbons of the acetyl and carboxylic acid groups.

o FT-IR: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid,
the N-H stretch of the pyrrole, and the C=0 stretches of the ketone and carboxylic acid
functionalities.

Spectroscopic characterization of this compound and its close derivatives has been reported in
the literature, providing reference data for verification.[8][9][10]

Significance in Research and Drug Development

The precise molecular weight is a cornerstone of the compound's utility in a research context.
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» Stoichiometric Calculations: The molecular weight of 181.19 g/mol is fundamental for all
synthetic applications. It allows for precise molar calculations, ensuring correct reagent ratios
in reactions such as esterifications of the carboxylic acid or nucleophilic additions to the
acetyl group.[3] This is essential for reaction optimization, yield calculations, and
reproducibility.

» Synthetic Building Block: The compound serves as a versatile scaffold. Its functional groups
can be selectively modified to generate a library of new chemical entities. For example, the
carboxylic acid can be converted to esters or amides, and the acetyl group can undergo
various transformations. This utility is central to lead optimization campaigns in drug
discovery.[11][12]

» Biological Potential: Pyrrole derivatives are known to possess a wide range of biological
activities.[1][2] Preliminary studies on 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
suggest potential antimicrobial and anti-inflammatory properties, making it and its analogues
attractive candidates for further investigation.[3]

Safety and Handling

As a laboratory chemical, proper handling is essential. According to the Globally Harmonized
System (GHS) of Classification and Labelling of Chemicals, this compound presents several
hazards.

e Hazard Statements:

o H315: Causes skin irritation.[4]

o H319: Causes serious eye irritation.[4]

o H335: May cause respiratory irritation.[4]
e Precautionary Measures:

o Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume
hood.
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o Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with
side shields, and a lab coat.

o Handling: Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a compound whose utility is defined
by its chemical structure and properties. Its molecular weight of 181.19 g/mol and monoisotopic
mass of 181.0739 Da are the foundational quantitative parameters for its use in synthesis and
analysis. This guide has detailed not only these core values but also the rigorous experimental
workflows required for their verification, underscoring the principles of scientific integrity. For
researchers in drug discovery and organic synthesis, a thorough understanding of these
properties is the first step toward unlocking the full potential of this versatile heterocyclic
building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b183289#molecular-weight-of-4-acetyl-3-5-dimethyl-
1h-pyrrole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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